molecular formula C7H7FN2O4S B8346600 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide

2-Fluoro-3-methyl-5-nitrobenzenesulfonamide

Cat. No. B8346600
M. Wt: 234.21 g/mol
InChI Key: NUWLRVYDHLUGFP-UHFFFAOYSA-N
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Patent
US07491732B2

Procedure details

To a heterogeneous solution of 3-aminosulfonyl-4-fluoro-5-methylnitrobenzene (27) (0.5 g, 2 mmol) in of ethanol:water (50 mL, each) were added iron powder (1.08 g, 20 mmol), and ammonium chloride (1.08 g, 20 mmol) at room temperature. The resulting heterogeneous mixture was then stirred at 60° C. for 2 hours, filtered through celite (when hot), washed with ethanol (2×50 mL) and then the solvent was removed under reduced pressure. The residue upon dilution with water was extracted with ethyl acetate (3×50 mL), and the organic phase was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to obtain 3-aminosulfonyl-4-fluoro-5-methylaniline (28). LCMS: purity: 85%; MS (m/z): 205 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([N+:13]([O-])=O)[CH:8]=[C:9]([CH3:12])[C:10]=1[F:11])(=[O:4])=[O:3].C(O)C.[Cl-].[NH4+]>[Fe].O>[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([CH3:12])[C:10]=1[F:11])[NH2:13])(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C=C(C1F)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
1.08 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.08 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was then stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite (when hot)
WASH
Type
WASH
Details
washed with ethanol (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue upon dilution with water was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NS(=O)(=O)C=1C=C(N)C=C(C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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